4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-19(2)25-22-17-28-33(23-12-8-7-9-20(23)3)26(22)27(35)32(29-25)18-24(34)31-15-13-30(14-16-31)21-10-5-4-6-11-21/h4-12,17,19H,13-16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABPCRKJZNLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , also known by its CAS number 1172557-66-2, belongs to a class of pyrazolo derivatives that exhibit diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, such as the piperazine ring and pyrazolo moiety, which are often associated with pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₆N₆O₂ |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1172557-66-2 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Specific mechanisms may include inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Recent studies have shown that related pyrazolo compounds exhibit selective COX-II inhibition, suggesting a potential for anti-inflammatory applications.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo compounds, including the one , have shown promise as COX-II inhibitors. For instance, studies have reported IC50 values indicating effective inhibition against COX-II enzymes:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 (related) | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings suggest that the compound may possess similar anti-inflammatory properties.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
These results indicate a robust anticancer activity, particularly against breast cancer cells (MCF-7) and non-small cell lung cancer (NCI-H460).
Case Studies
- In Vivo Studies : A study conducted by Hwang et al. demonstrated that a related pyrazolo compound exhibited significant reduction in tumor volume in xenograft models, confirming its potential as an anticancer agent.
- Mechanistic Studies : Research by Li et al. revealed that certain pyrazolo derivatives inhibit Aurora-A kinase, a critical regulator in cell cycle progression, with IC50 values indicating potent activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Pyrazolo[3,4-d]Pyridazinone Derivatives
- 4-Cyclopropyl-6-(2-Morpholino-2-Oxoethyl)-1-(o-Tolyl)-1H-Pyrazolo[3,4-d]Pyridazin-7(6H)-One (): Key Difference: Replaces the isopropyl group (position 4) with cyclopropyl and substitutes phenylpiperazine (position 6) with morpholine. Impact: Morpholine’s lower basicity compared to phenylpiperazine may reduce off-target receptor binding, while cyclopropyl enhances metabolic stability.
Pyrazolo[1,5-a]Pyrazin-2-yl Derivatives ():
- Example: 2-(6-Methyl-4-Propylpyrazolo[1,5-a]Pyrazin-2-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One Key Difference: Replaces pyridazinone with pyrido-pyrimidinone and modifies substituents. Impact: The pyrido-pyrimidinone core may alter electron distribution, affecting binding affinity in kinase targets.
Substituent-Specific Comparisons
Table 1: Substituent Analysis at Critical Positions
Key Observations:
- Position 4 : Isopropyl (target) vs. cyclopropyl () or alkyl chains (). Larger groups (isopropyl) may improve hydrophobic interactions but reduce solubility.
- Position 6 : Phenylpiperazine (target) vs. morpholine () or fluorinated piperazines (). Fluorinated groups (e.g., 2-fluoroethyl) in enhance blood-brain barrier penetration, relevant for CNS targets.
- Position 1 : o-Tolyl (target) vs. pyrazolo-pyrazinyl (). Aromatic substituents influence π-π stacking in receptor binding.
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of the compound?
- Methodological Answer : Synthesis involves multi-component reactions (MCRs) with critical parameters:
- Temperature : 80–100°C (exothermic reactions require precise control to avoid side products) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Acidic conditions (e.g., HCl) facilitate cyclization of the pyrazolo[3,4-d]pyridazin core .
- Reaction Time : 12–24 hours, monitored via TLC or HPLC for intermediate purity .
- Design of Experiments (DoE) can optimize variables, as seen in split-plot designs for complex reactions .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing isopropyl and o-tolyl groups) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies (e.g., piperazine ring orientation) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₂₉H₃₁N₆O₂) .
- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Q. What are the key stability considerations for handling the compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridazinone core .
- Moisture Control : Lyophilize under vacuum if hygroscopic (common in amide/ketone-containing compounds) .
- Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition above 200°C .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase inhibition) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain variability .
- Structural Modifications : SAR studies on the phenylpiperazine moiety can isolate pharmacophore contributions .
Q. What strategies improve the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the 2-oxoethyl position to enhance oral bioavailability .
- CYP450 Inhibition Assays : Test interactions using human liver microsomes to predict metabolic stability .
- LogP Optimization : Modify the isopropyl group to balance lipophilicity (target LogP ~3.5) .
Q. How does the compound interact with its primary biological target (e.g., kinase/receptor)?
- Methodological Answer :
- Molecular Dynamics Simulations : Model binding to the ATP pocket of PI3K or MAPK kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
- Mutagenesis Studies : Identify critical residues (e.g., Lys802 in PI3Kγ) via alanine scanning .
Q. What experimental approaches assess the compound’s environmental impact?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (aqueous aerobic conditions) to measure half-life .
- Ecotoxicology Models : Daphnia magna assays evaluate acute toxicity (EC₅₀) .
- Soil Adsorption Tests : Batch equilibrium methods determine Koc (organic carbon partition coefficient) .
Data Analysis & Validation
Q. How should researchers address discrepancies in spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian09) .
- Impurity Profiling : Use HPLC-MS to detect and quantify byproducts (e.g., dealkylated derivatives) .
Q. What statistical methods are appropriate for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logit models for EC₅₀/IC₅₀ calculations .
- ANOVA with Tukey’s HSD : Compare treatment groups in antioxidant activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
